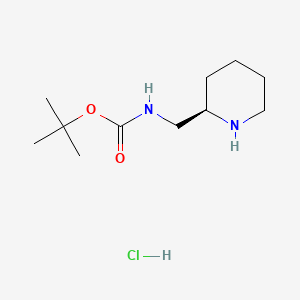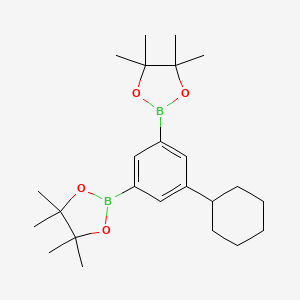
2,3-Dichlorotoluene-4,5,6-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorotoluene-4,5,6-d3 is a stable isotope labelled analytical standard . It is used as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of 2,3-Dichlorotoluene involves a reaction with homogeneous catalysts such as chlorinated metals and chlorine gas . The reaction involves proton attack on the methyl group of 2,5-DCT followed by rearrangement .Molecular Structure Analysis
The molecular formula of 2,3-Dichlorotoluene-4,5,6-d3 is C7H6Cl2 . The average mass is 161.029 Da and the monoisotopic mass is 159.984650 Da .Chemical Reactions Analysis
The isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT) is a key chemical reaction involving 2,3-Dichlorotoluene-4,5,6-d3 . This reaction is influenced by the catalyst HZSM-5 .Mécanisme D'action
Safety and Hazards
2,3-Dichlorotoluene-4,5,6-d3 is considered hazardous. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Orientations Futures
The isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT) has significant practical application potential and provides a valuable reference and guidelines for industrial research . The downstream products of this process exhibit substantial growth potential, offering promising profit prospects in sectors such as pharmaceuticals, manufacturing of bactericides, insecticides, herbicides, organic dyes, and other high-value-added products .
Propriétés
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCPXYBLCEKC-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorotoluene-4,5,6-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester](/img/structure/B572081.png)


